N,N'-Bis[(6-chloro-1,3-benzothiazol-2-yl)]-N''-ethylguanidine
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Overview
Description
N,N’-Bis[(6-chloro-1,3-benzothiazol-2-yl)]-N’'-ethylguanidine is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of two 6-chloro-1,3-benzothiazol-2-yl groups attached to an ethylguanidine core
Preparation Methods
The synthesis of N,N’-Bis[(6-chloro-1,3-benzothiazol-2-yl)]-N’'-ethylguanidine can be achieved through various synthetic routes. One common method involves the reaction of 6-chloro-1,3-benzothiazol-2-amine with ethyl isocyanate under controlled conditions. The reaction typically requires the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature and stirred for a certain period to ensure complete conversion of the starting materials .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Techniques such as microwave irradiation and one-pot multicomponent reactions have been explored to enhance the synthesis process .
Chemical Reactions Analysis
N,N’-Bis[(6-chloro-1,3-benzothiazol-2-yl)]-N’'-ethylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown promising biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being explored for its potential as a therapeutic agent in the treatment of diseases such as tuberculosis and cancer.
Mechanism of Action
The mechanism of action of N,N’-Bis[(6-chloro-1,3-benzothiazol-2-yl)]-N’'-ethylguanidine involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, it has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of essential cellular components, thereby disrupting the growth and proliferation of pathogenic microorganisms .
Comparison with Similar Compounds
N,N’-Bis[(6-chloro-1,3-benzothiazol-2-yl)]-N’'-ethylguanidine can be compared with other benzothiazole derivatives, such as:
6-chloro-1,3-benzothiazol-2-amine: A precursor in the synthesis of the target compound, known for its antimicrobial properties.
N-(6-chloro-1,3-benzothiazol-2-yl)acetamide:
1,3-benzothiazol-2-yl-guanidine: A structurally similar compound with different substituents, exhibiting unique biological activities.
The uniqueness of N,N’-Bis[(6-chloro-1,3-benzothiazol-2-yl)]-N’'-ethylguanidine lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
62540-32-3 |
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Molecular Formula |
C17H13Cl2N5S2 |
Molecular Weight |
422.4 g/mol |
IUPAC Name |
1,3-bis(6-chloro-1,3-benzothiazol-2-yl)-2-ethylguanidine |
InChI |
InChI=1S/C17H13Cl2N5S2/c1-2-20-15(23-16-21-11-5-3-9(18)7-13(11)25-16)24-17-22-12-6-4-10(19)8-14(12)26-17/h3-8H,2H2,1H3,(H2,20,21,22,23,24) |
InChI Key |
PZZGTEAHLPEYAN-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C(NC1=NC2=C(S1)C=C(C=C2)Cl)NC3=NC4=C(S3)C=C(C=C4)Cl |
Origin of Product |
United States |
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